1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene
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Overview
Description
1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene is a complex organic compound known for its unique chemical structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of an ethoxy group, a nonyl chain, a phosphoryl group, and a phenoxybenzene moiety, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenoxybenzene with a phosphorylating agent, such as phosphorus oxychloride, in the presence of a base like pyridine. This reaction forms a phosphorylated intermediate, which is then reacted with an ethoxy nonyl alcohol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenoxybenzene moiety reacts with electrophiles like bromine or nitric acid to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted phenoxybenzene derivatives with bromine or nitro groups.
Scientific Research Applications
1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of DNA polymerase III alpha subunit in Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, preventing DNA replication and thereby inhibiting bacterial growth. This interaction involves key molecular pathways related to DNA synthesis and repair.
Comparison with Similar Compounds
1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene can be compared with other similar compounds, such as:
1-[[Ethoxy(tetradecyl)phosphoryl]oxymethyl]-3-phenoxybenzene: Similar structure but with a longer alkyl chain, which may affect its solubility and reactivity.
2-(1,3-dioxoisoindol-2-yl)ethoxy-heptylphosphinic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
CAS No. |
729572-13-8 |
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Molecular Formula |
C24H35O4P |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-[[ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene |
InChI |
InChI=1S/C24H35O4P/c1-3-5-6-7-8-9-13-19-29(25,26-4-2)27-21-22-15-14-18-24(20-22)28-23-16-11-10-12-17-23/h10-12,14-18,20H,3-9,13,19,21H2,1-2H3 |
InChI Key |
GCLXEWNXWRZDME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCP(=O)(OCC)OCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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